1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene
Description
1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a trifluoromethyl group at the para position, a chlorine atom at the ortho position, and an isopentyloxy (3-methylbutoxy) ether substituent. This compound combines electron-withdrawing (trifluoromethyl, chloro) and electron-donating (ether) groups, influencing its electronic, steric, and physicochemical properties. Such structural attributes make it relevant in pharmaceutical and agrochemical synthesis, particularly as an intermediate in cross-coupling reactions or fluorinated scaffold development [1].
Properties
IUPAC Name |
1-chloro-2-(3-methylbutoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3O/c1-8(2)5-6-17-11-7-9(12(14,15)16)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTBYKHWSCDMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with iso-pentanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include strong acids or bases that facilitate the substitution of the chloro group with the iso-pentoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced separation techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
Materials Science
1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene is utilized in the development of high-performance organic semiconductors. Its unique electronic properties make it suitable for applications in:
- Organic light-emitting diodes (OLEDs)
- Organic photovoltaics (OPVs)
The trifluoromethyl group enhances the electron-withdrawing ability, improving charge transport properties in semiconductor materials.
Pharmaceuticals
This compound serves as a building block in the synthesis of biologically active molecules. Its derivatives have been studied for their potential therapeutic effects, particularly in oncology. The presence of the chlorine and trifluoromethyl groups can influence biological activity, making it a candidate for drug development.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Materials Science | Organic semiconductors | Enhances charge transport properties |
| Pharmaceuticals | Synthesis of anti-cancer agents | Potential inhibition of cancer pathways |
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 (Colon) | 0.5 | Cell cycle arrest at G2/M |
| M21 (Melanoma) | 0.8 | Disruption of microtubules | |
| MCF7 (Breast) | 0.6 | Induction of apoptosis |
Case Study 1: Antiproliferative Activity
A study focused on the antiproliferative effects of various derivatives similar to this compound on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
Case Study 2: Angiogenesis Inhibition
In chick chorioallantoic membrane assays, compounds structurally related to this compound were shown to effectively block angiogenesis and reduce tumor growth. These findings underscore the potential therapeutic applications of this compound in oncology.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and iso-pentoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
- 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene :
Replacing the isopentyloxy group with a difluoromethyl (-CF₂H) substituent (MW: 230.56) reduces steric bulk but increases electronegativity. The ¹⁹F NMR spectrum shows distinct shifts for -CF₂H (δ ≈ -120 ppm) versus the target compound’s trifluoromethyl group (δ ≈ -63 ppm) .- Table 1 : Substituent Impact on ¹⁹F NMR Shifts
| Compound | Substituent | ¹⁹F NMR Shift (ppm) |
|---|---|---|
| Target compound | -CF₃ | -63.39 |
| 1-Chloro-2-(difluoromethyl)-... | -CF₂H | -120 (approx.) |
| 1-Chloro-2-(trifluoromethoxy)-... | -OCF₃ | -58.79 |
Physicochemical Properties
- Molecular Weight and Polarity :
- The target compound (C₁₂H₁₄ClF₃O) has a higher molecular weight (~278.7 g/mol) compared to simpler analogs like 1-chloro-4-(trifluoromethyl)benzene (MW: 196.56 g/mol). The isopentyloxy group contributes to increased hydrophobicity (logP ≈ 4.2) relative to polar substituents like -OCF₃ .
- Table 2 : Molecular Weight and Substituent Trends
| Compound | Molecular Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|
| Target compound | C₁₂H₁₄ClF₃O | ~278.7 | -Cl, -OCH₂CH₂CH(CH₃)₂, -CF₃ |
| 1-Chloro-4-(trifluoromethyl)benzene | C₇H₄ClF₃ | 196.56 | -Cl, -CF₃ |
| 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-... | C₁₄H₇Cl₂F₅ | 341.10 | -Cl, -C₆H₃ClF₂, -CF₃ |
Biological Activity
1-Chloro-2-(isopentyloxy)-4-(trifluoromethyl)benzene, a compound with diverse applications in chemical synthesis and potential biological activities, has garnered interest in recent years. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClF3O, and it features a chlorobenzene ring substituted with isopentyloxy and trifluoromethyl groups. These substitutions may influence its reactivity and interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Klebsiella pneumoniae | 0.625 mg/mL |
These findings suggest that the compound may serve as a potential candidate for developing antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated using in vitro models. The compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The effective concentration was found to be around 10 µM, indicating its potential for therapeutic applications in inflammatory diseases .
Anticancer Activity
In cancer research, preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Mechanism : It appears to modulate signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
- Anticancer Mechanism : The induction of apoptosis in cancer cells may result from oxidative stress and disruption of mitochondrial function.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound effectively reduced bacterial growth in both planktonic and biofilm states, suggesting its potential use in treating biofilm-associated infections .
- In Vivo Anti-inflammatory Study : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced paw swelling and inflammatory markers compared to control groups .
- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability in MCF-7 and A549 cell lines, with evidence of apoptosis confirmed through flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
